molecular formula C13H10N6O B2482149 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile CAS No. 893938-19-7

2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile

Cat. No.: B2482149
CAS No.: 893938-19-7
M. Wt: 266.264
InChI Key: XDZBRDHMHPYPHM-UHFFFAOYSA-N
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Description

2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a synthetic small molecule based on the triazolopyrimidine scaffold, a core structure recognized as a bioisostere of guanine and known for its remarkable biological properties . The compound features a planar triazolopyrimidinone ring system, which facilitates specific interactions with biological targets through intermolecular hydrogen bonding and π-π stacking . The 3-methylphenyl substituent at the 3-position and the polar acetonitrile group on the side chain contribute to its molecular properties and potential binding affinity. Triazolopyrimidine derivatives are of profound importance in medicinal chemistry and drug discovery, exhibiting a wide spectrum of documented biological activities including anticancer , antimicrobial , anti-inflammatory , and enzyme inhibitory effects . Related compounds have shown promise as inhibitors of specific enzymes like p38 Mitogen-Activated Protein Kinases, which are relevant in oncology and diseases such as rheumatoid arthritis and Crohn's disease . The mechanism of action for this class of compounds often involves binding to enzymatic active sites or allosteric pockets, potentially disrupting critical cellular signaling pathways or metabolic functions . This makes them valuable chemical tools for probing disease mechanisms. This product is offered for research applications, including but not limited to use as a reference standard, a building block for further chemical synthesis, or a biological probe in pharmacological and mechanistic studies. It is supplied as a high-purity compound, with characterization data available upon request. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c1-9-3-2-4-10(7-9)19-12-11(16-17-19)13(20)18(6-5-14)8-15-12/h2-4,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZBRDHMHPYPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC#N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions, cellular processes, and as a potential lead compound for drug discovery.

    Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the field of oncology, where it may exhibit anticancer properties.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Key Properties/Applications Reference
2-[3-(3-Methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile Triazolo[4,5-d]pyrimidine 3-Methylphenyl (position 3); acetonitrile (position 6) Polar nitrile group may improve solubility; methylphenyl enhances lipophilicity.
2-[3-(3-Fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide Triazolo[4,5-d]pyrimidine 3-Fluorophenyl (position 3); N-methyl-N-phenylacetamide (position 6) Fluorine increases electronegativity, potentially boosting target affinity; acetamide improves H-bonding.
Thiazolo[4,5-d]pyrimidine derivatives (I–XII) Thiazolo[4,5-d]pyrimidine Varied aryl groups (e.g., p-tolyl, 4-fluorophenyl); thioxo or methylthio groups Antifungal activity; sulfur atom enhances π-stacking and membrane permeability.
Benzyl 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate Triazolo[4,5-d]pyrimidine 3-Methylphenyl (position 3); benzyl ester (position 6) Ester group increases hydrolytic instability but may facilitate prodrug design.
N-(1-Cyanocyclopentyl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide Triazolo[4,5-d]pyrimidine Phenyl (position 3); cyanocyclopentyl-acetamide (position 6) Bulky cyclopentyl group may hinder passive diffusion but improve target selectivity.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene; ester group Crystallographic data shows planar structure; methoxy groups enhance solubility.

Key Insights:

Core Heterocycle Modifications: Triazolo vs. Thiazolo: Triazolo[4,5-d]pyrimidines contain three nitrogen atoms in the fused ring system, enhancing hydrogen-bonding capacity compared to sulfur-containing thiazolo analogs. This difference may influence binding to enzymes like kinases or cytochrome P450 .

Substituent Impact :

  • Position 3 : The 3-methylphenyl group in the target compound balances lipophilicity and steric bulk, whereas fluorophenyl () or chlorophenyl () substituents increase polarity and metabolic stability.
  • Position 6 : Acetonitrile (nitrile) offers metabolic resistance compared to esters () or amides (), which are prone to hydrolysis or enzymatic cleavage.

Biological Relevance :

  • Thiazolo[4,5-d]pyrimidines () exhibit antifungal activity due to thioxo groups interacting with fungal cytochrome P450 enzymes.
  • Triazolo derivatives with fluorinated aryl groups () are explored as kinase inhibitors, leveraging fluorine’s electronegativity for tighter target binding.

Biological Activity

The compound 2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetonitrile is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring fused with a pyrimidine core, which is known to enhance biological activity through various mechanisms. The presence of functional groups such as acetonitrile and methylphenyl moieties contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC15_{15}H14_{14}N4_{4}O
Molecular Weight270.30 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Biological Activity

Research has indicated that compounds within the triazolopyrimidine class exhibit a range of biological activities including:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth by targeting cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Inhibition of these kinases can lead to apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of triazolopyrimidines possess significant antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Inhibition of CDKs : By binding to CDKs, the compound disrupts the phosphorylation processes necessary for cell cycle progression.
  • Interaction with DNA : Some studies suggest that triazolopyrimidines can intercalate into DNA strands, leading to inhibition of replication and transcription processes.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological efficacy of related compounds:

  • Cytotoxicity Studies : Research demonstrated that certain triazolopyrimidine derivatives exhibited selective cytotoxicity against various cancer cell lines. For instance, compounds were tested against breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values indicating significant effectiveness .
  • Antimicrobial Testing : A series of compounds were evaluated for their antimicrobial activity against both gram-positive and gram-negative bacteria. Results indicated that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have shown that modifications at specific positions on the triazole or pyrimidine rings can enhance biological activity significantly. For example, introducing electron-withdrawing groups was found to improve anticancer potency .

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for high yields?

The synthesis involves multi-step reactions:

  • Core formation : Cyclocondensation of aminotriazole and substituted pyrimidine precursors under reflux (ethanol, 80°C, 6–8 hours).
  • Acetonitrile introduction : Alkylation using bromoacetonitrile in DMF with K₂CO₃ as a base (room temperature, 12 hours). Critical conditions include anhydrous solvents, controlled pH, and inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) or HPLC ensures >95% purity .

Q. Which spectroscopic techniques confirm the structure, and which functional groups require focus?

  • 1H/13C NMR : Assign triazole protons (δ 8.2–9.1 ppm) and pyrimidine carbonyl carbons (δ 165–170 ppm).
  • IR : Identify nitrile (C≡N, ~2245 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches.
  • HRMS : Verify molecular ion ([M+H]⁺, calc. 322.1164). The 3-methylphenyl group’s aromatic protons (δ 6.8–7.4 ppm) and methyl singlet (δ 2.4 ppm) are diagnostic .

Q. How does the 3-methylphenyl group influence electronic properties and reactivity?

The methyl group acts as an electron donor, stabilizing the triazolopyrimidine core via hyperconjugation. This enhances electrophilic substitution reactivity at the phenyl ring’s para position and improves π-π stacking with biological targets. Computational studies (DFT) show a Hammett σ value of -0.17, indicating mild electron donation .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., tautomerism) be resolved during characterization?

  • Use 2D NMR (HSQC, HMBC) to map proton-carbon correlations and distinguish tautomers.
  • Compare experimental data with DFT-predicted chemical shifts (Gaussian 16, B3LYP/6-31G* basis set).
  • Conduct variable-temperature NMR (25–60°C) to observe dynamic equilibria. Cross-validate with X-ray crystallography when possible .

Q. What strategies optimize solubility for bioassays without altering pharmacophore integrity?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Prodrugs : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) on the phenyl ring.
  • Structural tweaks : Replace methyl with polar groups (-OH, -NH₂) on peripheral positions, retaining the core .

Q. How do structural variations in analogs (e.g., fluorophenyl vs. methylphenyl) affect kinase inhibition?

  • SAR Analysis : Fluorine’s electronegativity increases potency (e.g., ΔIC50 = 0.8 μM vs. 1.2 μM for methyl) via dipole interactions.
  • CoMFA Models : Correlate steric/electronic fields with activity (q² > 0.5).
  • Crystallography : Resolve binding modes with CDK2 (PDB: 3RJU) to identify critical H-bonds and hydrophobic pockets .

Q. What experimental approaches validate enzyme inhibition mechanisms?

  • Kinetic Assays : Lineweaver-Burk plots to determine inhibition type (e.g., competitive Ki = 2.3 μM).
  • ITC : Measure binding thermodynamics (ΔG = -9.8 kcal/mol).
  • Mutagenesis : Replace key residues (e.g., CDK2 Lys89) to confirm binding-site interactions .

Methodological Notes

  • Synthesis Optimization : Use DoE (Design of Experiments) to maximize yield (e.g., varying solvent polarity and catalyst load).
  • Data Reproducibility : Validate assays across ≥3 independent replicates with positive controls (e.g., staurosporine for kinases).
  • Ethical Compliance : Follow OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity).

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